Enzymatic Potency: Head-to-Head Comparison
BI-4924 inhibits PHGDH with an IC50 of 2 nM, representing a 1,250-fold improvement over NCT-503 (IC50 = 2.5 µM), a 16,500-fold improvement over CBR-5884 (IC50 = 33 µM), and a 17,850-fold improvement over the allosteric inhibitor PKUMDL-WQ-2201 (IC50 = 35.7 µM) [1]. The ~16,500-fold potency gain dramatically reduces the compound mass required for equivalent target engagement in biochemical settings, a critical factor for assay miniaturization and high-throughput screening campaigns.
| Evidence Dimension | Enzymatic IC50 against PHGDH (low NAD+ conditions) |
|---|---|
| Target Compound Data | BI-4924 IC50 = 2 nM |
| Comparator Or Baseline | NCT-503 IC50 = 2.5 µM; CBR-5884 IC50 = 33 µM; PKUMDL-WQ-2201 IC50 = 35.7 µM |
| Quantified Difference | BI-4924 is 1,250-fold more potent than NCT-503, 16,500-fold more potent than CBR-5884, and 17,850-fold more potent than PKUMDL-WQ-2201 |
| Conditions | Biochemical PHGDH assay under low NAD+ conditions; data sourced from Figure 2 of J Med Chem 2019, 62, 7976–7997 |
Why This Matters
This nanomolar potency enables reliable target engagement at low compound concentrations, reducing solvent exposure artifacts and off-target risk in cellular and in vivo experiments.
- [1] Weinstabl H, Treu M, Rinnenthal J, et al. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. J Med Chem. 2019;62(17):7976-7997. doi:10.1021/acs.jmedchem.9b00718 View Source
